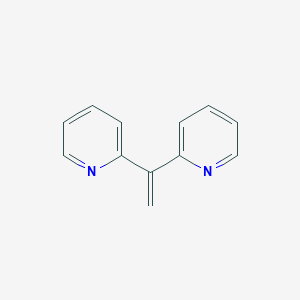![molecular formula C13H13NO B14637132 (1E,3Z,5E,7E)-5-methoxy-4-azabicyclo[6.4.1]trideca-1,3,5,7,9,11-hexaene](/img/structure/B14637132.png)
(1E,3Z,5E,7E)-5-methoxy-4-azabicyclo[6.4.1]trideca-1,3,5,7,9,11-hexaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-5-Methoxy-4-azabicyclo[641]trideca-1(12),2,4,6,8,10-hexaene is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4E)-5-Methoxy-4-azabicyclo[6.4.1]trideca-1(12),2,4,6,8,10-hexaene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the bicyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the desired compound in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can occur, particularly at the methoxy group, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
(4E)-5-Methoxy-4-azabicyclo[6.4.1]trideca-1(12),2,4,6,8,10-hexaene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which (4E)-5-Methoxy-4-azabicyclo[6.4.1]trideca-1(12),2,4,6,8,10-hexaene exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The compound may bind to receptors or enzymes, altering their activity and influencing cellular processes.
Comparaison Avec Des Composés Similaires
Dichloroanilines: These compounds have a similar aromatic structure but differ in their functional groups and overall reactivity.
Emoxypine: Another compound with a bicyclic structure, but with different substituents and biological activity.
Uniqueness: (4E)-5-Methoxy-4-azabicyclo[6.4.1]trideca-1(12),2,4,6,8,10-hexaene is unique due to its specific bicyclic structure and the presence of a methoxy group, which imparts distinct chemical and biological properties compared to other similar compounds.
This article provides a comprehensive overview of (4E)-5-Methoxy-4-azabicyclo[641]trideca-1(12),2,4,6,8,10-hexaene, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C13H13NO |
|---|---|
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
(1E,3Z,5E,7E)-5-methoxy-4-azabicyclo[6.4.1]trideca-1,3,5,7,9,11-hexaene |
InChI |
InChI=1S/C13H13NO/c1-15-13-7-6-11-4-2-3-5-12(10-11)8-9-14-13/h2-9H,10H2,1H3/b7-6?,9-8?,11-6-,12-8-,13-7+,14-9-,14-13? |
Clé InChI |
JADOWAUWALEJRL-JBSYOOGISA-N |
SMILES isomérique |
CO/C/1=C/C=C/2\C/C(=C/C=N1)/C=CC=C2 |
SMILES canonique |
COC1=CC=C2CC(=CC=N1)C=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


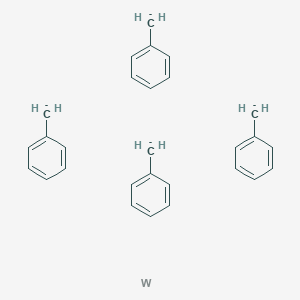
![N-[2-(4-Chlorophenoxy)phenyl]-1-fluoromethanesulfonamide](/img/structure/B14637059.png)
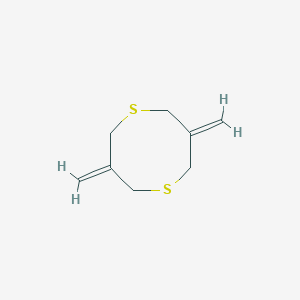
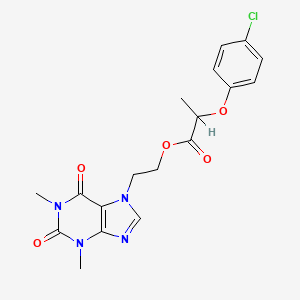
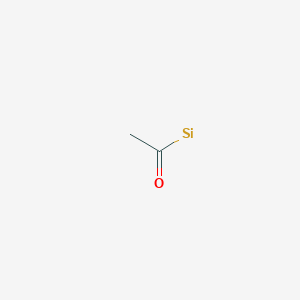
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[3-[(phenylmethyl)thio]propyl]-](/img/structure/B14637090.png)
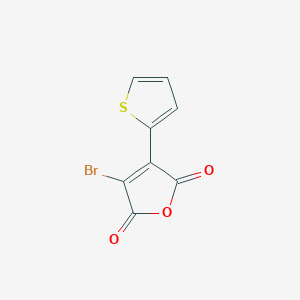
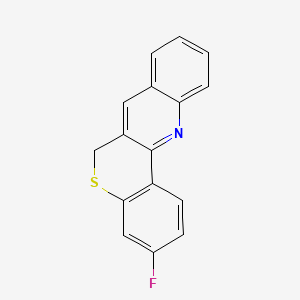
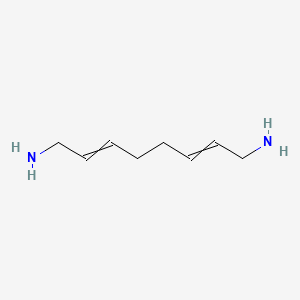
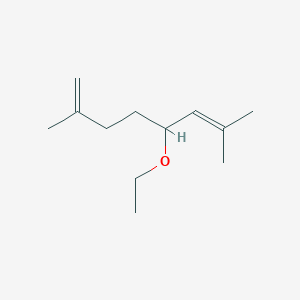
![6-nitro-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14637096.png)

